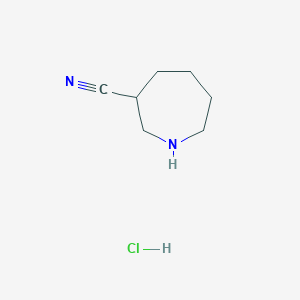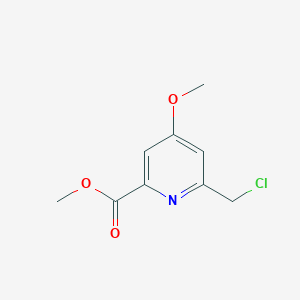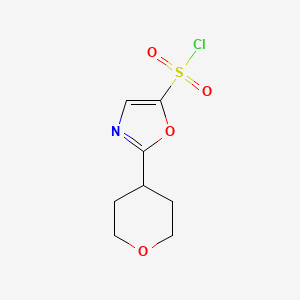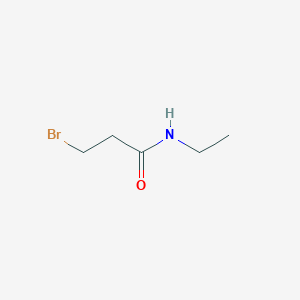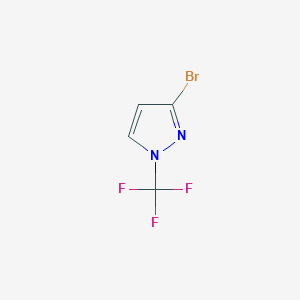
3-Bromo-1-trifluoromethyl-1H-pyrazole
Descripción general
Descripción
3-Bromo-1-trifluoromethyl-1H-pyrazole is a chemical compound with the CAS Number: 2092804-01-6 . It has a molecular weight of 214.97 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C4H2BrF3N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H . This indicates that the molecule consists of 4 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3 . It has a boiling point of 140.3±40.0 °C at 760 mmHg . The vapour pressure of this compound is 7.7±0.2 mmHg at 25°C . It has a molar refractivity of 33.1±0.5 cm3 .Mecanismo De Acción
The mechanism of action of 3-Bromo-1-trifluoromethyl-1H-pyrazole is not fully understood. However, studies have shown that the compound interacts with specific proteins and enzymes in the body, which could lead to its potential use as a drug candidate.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Additionally, the compound has been shown to have antiproliferative effects, which could make it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-Bromo-1-trifluoromethyl-1H-pyrazole in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in a pure form. However, one of the limitations of using this compound is that it is relatively expensive, which could limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3-Bromo-1-trifluoromethyl-1H-pyrazole. One potential area of research is to investigate the compound's potential use as a drug candidate for various diseases, including cancer and inflammatory diseases. Additionally, researchers could investigate the compound's mechanism of action further to gain a better understanding of its potential applications in various research fields. Finally, researchers could explore new synthesis methods to make the compound more affordable and accessible for large-scale experiments.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound's unique chemical structure has made it an attractive compound for researchers to study its properties and potential applications. While there is still much to learn about this compound, its potential applications in medicinal chemistry and other research fields make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
3-Bromo-1-trifluoromethyl-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the primary research areas where this compound has been studied is in the field of medicinal chemistry. Researchers have investigated the compound's pharmacological properties and its potential use as a drug candidate.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-1-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJXBORLXJBYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2092804-01-6 | |
| Record name | 3-bromo-1-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B3391650.png)

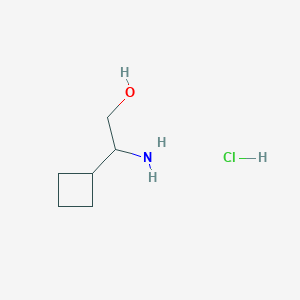
![1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B3391673.png)
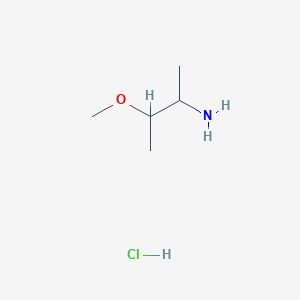
![2-Propenoic acid, [(4-fluorophenyl)iminomethyl]azanyl ester](/img/structure/B3391689.png)
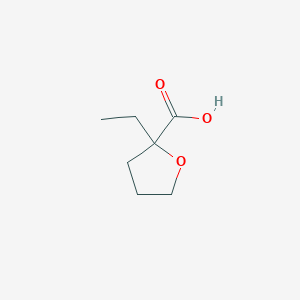
![2-Azaspiro[4.5]decan-8-one hcl](/img/structure/B3391702.png)
